molecular formula C40H30N2O6 B8361937 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione

2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione

Cat. No.: B8361937
M. Wt: 634.7 g/mol
InChI Key: XPMAYZYGUNRHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridone ring, which is a six-membered heterocyclic ring containing nitrogen and oxygen atoms. The phthalimidooxymethyl and dibenzhydryloxy groups attached to the pyridone ring contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Phthalimidooxymethyl Intermediate: This step involves the reaction of phthalic anhydride with hydroxylamine to form phthalimide, which is then reacted with formaldehyde to produce the phthalimidooxymethyl intermediate.

    Synthesis of the Pyridone Ring: The pyridone ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-pyridone and benzaldehyde derivatives.

    Attachment of Dibenzhydryloxy Groups:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phthalimidooxymethyl and dibenzhydryloxy groups, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the binding of ligands to receptors, leading to altered cellular responses .

Comparison with Similar Compounds

2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione can be compared with other similar compounds, such as:

    2-Pyridone Derivatives: These compounds share the pyridone ring structure and may have similar chemical properties and reactivity.

    Phthalimide Derivatives: Compounds containing the phthalimide group may exhibit similar biological activities and applications.

    Benzhydrol Derivatives: These compounds have structural similarities due to the presence of benzhydrol groups and may be used in similar synthetic and research applications.

Properties

Molecular Formula

C40H30N2O6

Molecular Weight

634.7 g/mol

IUPAC Name

2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxy]isoindole-1,3-dione

InChI

InChI=1S/C40H30N2O6/c43-35-25-32(27-46-42-39(44)33-23-13-14-24-34(33)40(42)45)41(48-38(30-19-9-3-10-20-30)31-21-11-4-12-22-31)26-36(35)47-37(28-15-5-1-6-16-28)29-17-7-2-8-18-29/h1-26,37-38H,27H2

InChI Key

XPMAYZYGUNRHJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON4C(=O)C5=CC=CC=C5C4=O)OC(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.3 g (0.0251 mol) of the product of Step (3) was added and dissolved in dimethylformamide (125 ml). Then, dried tetrahydrofuran (250 ml), 4.1 g (0.0251 mol) of N-hydroxyphthalimide and 9.9 g (0.0376 mol) of triphenylphosphine were added thereto. Further, 5.8 ml (0.0377 mol) of diethyl diazodicarboxylate was dropwise added under cooling with ice. The mixture was stirred at the same temperature for 10 minutes, and then ethyl acetate (500 ml) and water (1,500 ml) were added thereto. The ethyl acetate layer was washed with water and a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate, and then concentrated to dryness. The residue was subjected to silica gel column chromatography and eluted by benzene/ethyl acetate (4/1) to obtain 8.0 g of the above identified compound (yield: 50.2%)
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
diethyl diazodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
4.1 g
Type
reactant
Reaction Step Five
Quantity
9.9 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
50.2%

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